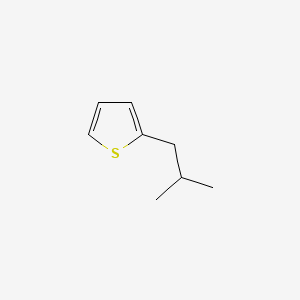
5-Phenyl-2-oxazolidinone
概要
説明
5-Phenyl-2-oxazolidinone is a chiral auxiliary used for the enantioselective synthesis of β-lactams . It is also used as a recyclable derivatizing agent for the chromatographic resolution of primary amines via allophanates .
Synthesis Analysis
The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is a key step in this process .Molecular Structure Analysis
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . The molecular formula of this compound is C9H9NO2 .Chemical Reactions Analysis
Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . Their unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 354.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 43.4±0.3 cm3 .科学的研究の応用
Antibacterial Agent Synthesis and Activity
5-Phenyl-2-oxazolidinone derivatives, such as U-100592 and U-100766, have been studied for their antibacterial activities. These compounds are part of a new class of synthetic antibacterial agents with a unique mechanism of action that involves early inhibition of bacterial protein synthesis. They demonstrate potent in vitro and in vivo activities against multidrug-resistant Gram-positive bacterial infections caused by strains of staphylococci, streptococci, and enterococci. Moreover, they show potent in vitro activity against Mycobacterium tuberculosis (Brickner et al., 1996).
Improvement in Antibacterial Safety Profile
A novel oxazolidinone agent, MRX-I, has been noted for its high activity against Gram-positive pathogens, coupled with a reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI). This improvement in the safety profile makes MRX-I a significant advancement in the use of oxazolidinone derivatives (Gordeev & Yuan, 2014).
Synthesis of Nonproteinogenic Amino Acids
Oxazolidinone derivatives have been utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. This showcases the versatility of this compound derivatives in synthetic organic chemistry (Wee & McLeod, 2003).
Development of New Fungicides
Famoxadone, a new agricultural fungicide, is a member of the oxazolidinone class. It demonstrates excellent control of plant pathogens in various classes, infecting crops like grapes, cereals, tomatoes, and potatoes. This application illustrates the diverse utility of oxazolidinone derivatives beyond human medicine (Sternberg et al., 2001).
Exploration of New Oxazolidinone Analogs
There has been significant interest in exploring new analogs of oxazolidinone antibacterial agents, driven by the commercial success of linezolid, the first FDA-approved oxazolidinone. This research aims to improve the safety profile and antibacterial spectrum of these compounds, emphasizing the development of novel structures and understanding structure-activity relationships (Michalska et al., 2013).
Potential for Antitumor and Anti-HIV Activity
Some oxazolidinone derivatives have been synthesized and evaluated for antiviral and antitumor activities, demonstrating moderate efficacy. This highlights the potential of oxazolidinone compounds in the treatment of conditions beyond bacterial infections (Chaimbault et al., 1999).
Inhibition of
5-Lipoxygenase for Anti-inflammatory Applications
Oxazolidinone hydroxamic acid derivatives have been studied for their inhibitory activity against leukotriene biosynthesis and direct inhibition of recombinant human 5-lipoxygenase (5-LO). This research demonstrates the potential of these compounds as potent 5-LO inhibitors, which could have significant applications as anti-allergic and anti-inflammatory agents. Compounds like PH-249 and PH-251 exhibited outstanding potencies, comparable to zileuton, a known 5-LO inhibitor (Phillips et al., 2020).
Exploration of Oxazolidinone in Antibiotics
Research on oxazolidinones has focused on their potential as new antibiotics, especially against gram-positive pathogenic bacteria. Studies have shown that oxazolidinones, like linezolid and eperezolid, inhibit bacterial protein synthesis, particularly during the initiation phase. This mode of action distinguishes them from other antibiotics and offers a new avenue for combating antibiotic-resistant bacteria (Shinabarger et al., 1997).
Biological Activity in Pharmaceuticals and Natural Products
The oxazolidinone structure is integral in various pharmaceutical drugs and natural products, with activities ranging from antimicrobial to enzyme inhibition. This includes their role in the synthesis of ketolides, derivatives of macrolides like erythromycin A, and selective monoamine oxidase inhibitors, highlighting the broad applicability of the oxazolidinone framework in drug development (Zappia et al., 2007).
Optimization in Capillary Electrochromatography
This compound derivatives have been employed in capillary electrochromatography to optimize the separation of related compounds. This application demonstrates the utility of these compounds in analytical chemistry, particularly in enhancing separation techniques (Miyawa et al., 1997).
Evaluation in Antimicrobial Activity
Triazole-oxazolidinones synthesized via a one-pot reaction have been evaluated for their antimicrobial activity against various bacterial strains. This research underscores the continued exploration of oxazolidinone derivatives in developing new antimicrobial agents (Demaray et al., 2008).
作用機序
Target of Action
Resedine, also known as 5-Phenyloxazolidin-2-one or 5-Phenyl-2-oxazolidinone, is a member of the oxazolidinone class of compounds . Oxazolidinones are known to target the bacterial ribosome, specifically the 50S subunit . This interaction inhibits the formation of a functional 70S initiation complex, which is crucial for protein synthesis in bacteria .
Mode of Action
Resedine acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This binding prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis . The inhibition of protein synthesis leads to the cessation of bacterial growth, making Resedine an effective antibacterial agent .
Biochemical Pathways
The primary biochemical pathway affected by Resedine is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Resedine disrupts the translation process, preventing the synthesis of essential proteins required for bacterial growth and survival .
Pharmacokinetics
Oxazolidinones, in general, are known for their excellent bioavailability and good tissue and organ penetration . They are also known for their favorable pharmacokinetic profile, which contributes to their effectiveness as antimicrobial agents .
Result of Action
The primary result of Resedine’s action is the inhibition of bacterial growth. By preventing protein synthesis, Resedine disrupts essential biological processes within the bacteria, leading to their inability to grow and reproduce . This makes Resedine an effective agent against a wide range of multidrug-resistant Gram-positive pathogens .
Safety and Hazards
将来の方向性
Oxazolidinones have several biological applications in medicinal chemistry . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, they are expected to continue to be a focus of research in the future .
特性
IUPAC Name |
5-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARILQDNHZGKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998215 | |
| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7693-77-8 | |
| Record name | Resedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


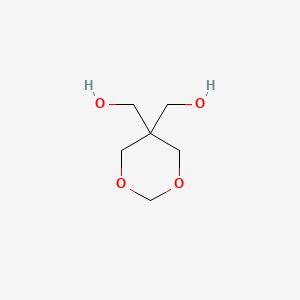
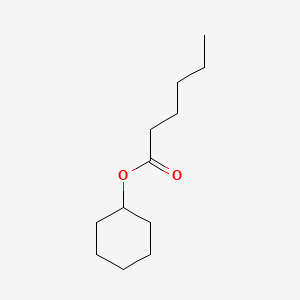

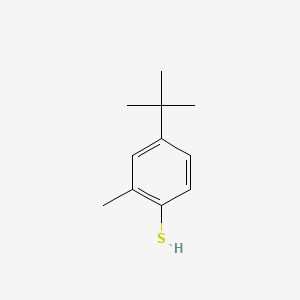
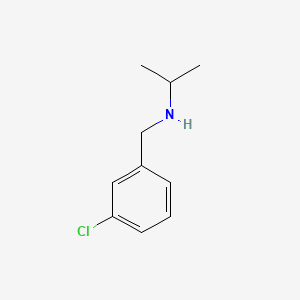
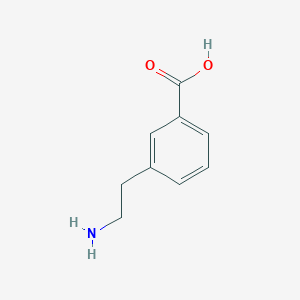
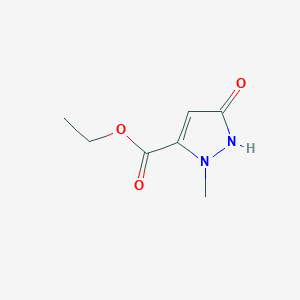
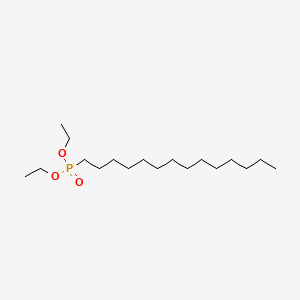
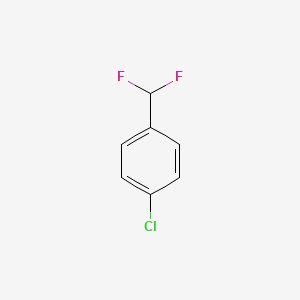
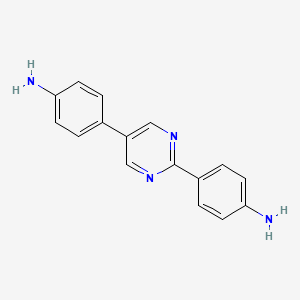
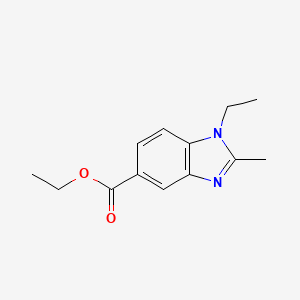
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)
